
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a compound that features a bromomethyl group attached to a pyridine ring, along with a hexafluoropropanol moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of bromomethyl and pyridine groups with the stability and electron-withdrawing properties of hexafluoropropanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the bromination of a pyridine derivative followed by the introduction of the hexafluoropropanol group. One common method involves the reaction of 5-methylpyridine with bromine to form 5-(bromomethyl)pyridine. This intermediate is then reacted with hexafluoropropanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.
Oxidation Products: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxides.
Aplicaciones Científicas De Investigación
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexafluoropropanol moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(Chloromethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Similar structure but with a chloromethyl group instead of bromomethyl.
2-(5-(Methyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Lacks the halogen substituent, affecting its reactivity.
Uniqueness
The presence of the bromomethyl group in 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol provides unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the hexafluoropropanol moiety imparts unique electronic properties and stability, distinguishing it from other similar compounds .
Propiedades
Número CAS |
954118-35-5 |
|---|---|
Fórmula molecular |
C9H6BrF6NO |
Peso molecular |
338.04 g/mol |
Nombre IUPAC |
2-[5-(bromomethyl)pyridin-3-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6BrF6NO/c10-2-5-1-6(4-17-3-5)7(18,8(11,12)13)9(14,15)16/h1,3-4,18H,2H2 |
Clave InChI |
ZLPPIXSYWRORCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


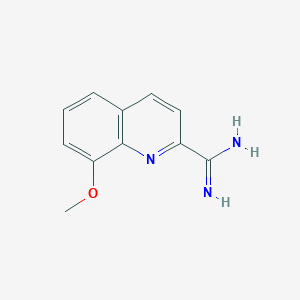
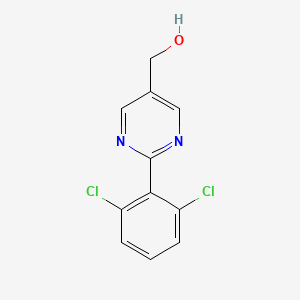
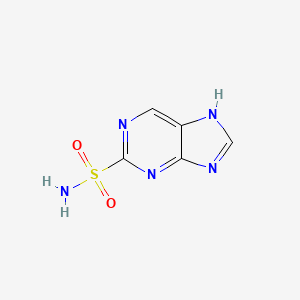
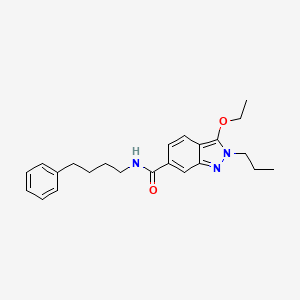

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)

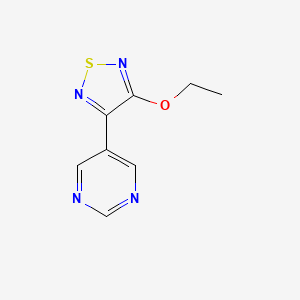


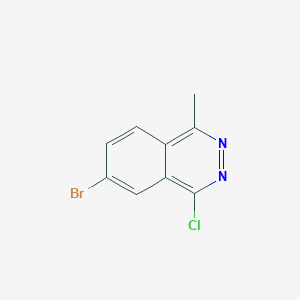
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)

